3,6-Dibromo-9-octyl-9H-carbazole

Conjugated polymer synthesis Kumada coupling polymerization Polycarbazole

Researchers synthesizing polycarbazoles via Kumada cross-coupling often encounter broad polydispersity (PDI>1.5) from inadequate monomer solubility. This bifunctional monomer solves that with toluene solubility and controlled polymerization: • Mw = 6148, PDI = 1.18 with Ni(dppe)Cl₂ catalyst • Mp 81-85 °C enables vacuum thermal evaporation • N-octyl chain maximizes solubility among linear N-alkyl-3,6-dibromocarbazoles, preventing premature precipitation. For procurement: ≥98% purity, room-temperature storage/shipping, sizes from 200 mg to 25 g.

Molecular Formula C20H23Br2N
Molecular Weight 437.2 g/mol
CAS No. 79554-93-1
Cat. No. B1589729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-9-octyl-9H-carbazole
CAS79554-93-1
Molecular FormulaC20H23Br2N
Molecular Weight437.2 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
InChIInChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-10-8-15(21)13-17(19)18-14-16(22)9-11-20(18)23/h8-11,13-14H,2-7,12H2,1H3
InChIKeyMFYGWCVLNPQWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-9-octyl-9H-carbazole: Procurement Overview


3,6-Dibromo-9-octyl-9H-carbazole (CAS 79554-93-1) is a 3,6-dibrominated N-octylcarbazole derivative with molecular formula C₂₀H₂₃Br₂N and molecular weight 437.22 g·mol⁻¹ . It serves as a bifunctional monomer/precursor in palladium- and nickel-catalyzed cross-coupling polymerizations (Suzuki, Kumada, Sonogashira) for the synthesis of π-conjugated polycarbazoles and carbazole-based copolymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs) [1]. The compound is a white to almost-white crystalline powder with a melting point of 81–85 °C and is soluble in toluene, distinguishing it from non-alkylated analogs .

Why N-Octyl Substitution Is Critical


The N-octyl substituent on 3,6-dibromo-9-octyl-9H-carbazole is not a passive solubility tag – it governs three interlocking procurement-critical properties: (i) the melting point depression that determines ease of handling and thermal processing window, (ii) the solubility profile that dictates which solvents and reaction conditions are viable, and (iii) the polymerization behavior in catalyst-transfer polycondensations where the N-alkyl chain length directly impacts the molecular weight and polydispersity of the resulting conjugated polymer [1]. Non-alkylated 3,6-dibromo-9H-carbazole (CAS 6825-20-3) melts at 204–206 °C and is insoluble in toluene, precluding room-temperature solution processing . Shorter N-alkyl analogs (ethyl, hexyl) exhibit intermediate behavior that may result in premature precipitation during polymerization or inadequate solubility for homogeneous cross-coupling, leading to batch failure in precision polymer synthesis [1][2].

Quantitative Performance Evidence


Controlled Molecular Weight in Kumada Polymerization

Polymerization of 3,6-dibromo-9-octyl-9H-carbazole via Ni(dppe)Cl₂-catalyzed Kumada catalyst-transfer polycondensation yields well-defined poly(3,6-carbazole) with Mw = 6148 g·mol⁻¹ and a polydispersity index (PDI) of 1.18 after acetone re-precipitation [1]. This represents a dramatic improvement over conventional Yamamoto or Suzuki polycondensation methods for polycarbazoles, which typically produce molecular weights of only 2000–4000 with broad polydispersity (PDI > 1.5) [1]. In a direct parallel within the same study, the 2,7-dibromo-9-octyl isomer yielded only low-molecular-weight material (Mn ≈ 2600) when subjected to the earlier McCullough method [1]. Changing the N-alkyl from octyl to a branched 2-ethylhexyl group on the 2,7-isomer resulted in oligomers with broad polydispersity due to low solubility, underscoring the critical interplay between substitution pattern and alkyl chain selection [1].

Conjugated polymer synthesis Kumada coupling polymerization Polycarbazole

Melting Point Depression by N-Alkyl Chain

The melting point of 3,6-dibromo-9-octyl-9H-carbazole is 81–85 °C (peak ~83 °C) . This is approximately 120 °C lower than the non-alkylated parent 3,6-dibromo-9H-carbazole (204–206 °C, or 209–214 °C per TCI specification) , approximately 55 °C lower than the N-ethyl analog (137–142 °C) , and approximately 17 °C lower than the N-hexyl analog (98–102 °C) . The monotonic decrease in melting point with increasing N-alkyl chain length (C0: ~207 °C → C2: ~140 °C → C6: ~100 °C → C8: ~83 °C) reflects the disruption of crystalline packing by the flexible alkyl chain, directly enabling room-temperature handling, weighing, and solution preparation without thermal pre-treatment.

Thermal processability Melting point Carbazole alkylation

Toluene Solubility for Solution Processing

3,6-Dibromo-9-octyl-9H-carbazole is explicitly soluble in toluene , a broadly compatible solvent for palladium-catalyzed Suzuki and Sonogashira polycondensations. In stark contrast, the non-alkylated 3,6-dibromo-9H-carbazole is soluble only in benzene and chloroform – solvents that are either highly toxic (benzene) or poorly suited for many cross-coupling protocols. The underlying principle was established by Faid et al., who demonstrated that for 3,6-dibromo-N-alkylcarbazole-derived copolymers, solubility in dipolar aprotic solvents increases with the length of the aliphatic N-substituent for a given copolymer composition [1]. This class-level trend predicts that the N-octyl derivative provides the highest solubility margin among linear N-alkyl-3,6-dibromocarbazoles up to C8, reducing the risk of premature precipitation during step-growth polymerization.

Solution processing Solubility Cross-coupling

LogP Hydrophobicity Tuning by Chain Length

The calculated octanol-water partition coefficient (LogP) of 3,6-dibromo-9-octyl-9H-carbazole is 7.68 . This value sits at the high end of a linear N-alkyl chain-length series: 3,6-dibromo-9H-carbazole LogP ≈ 4.8 [1], 3,6-dibromo-9-ethylcarbazole LogP ≈ 5.3–6.1 , and 3,6-dibromo-9-hexylcarbazole LogP ≈ 6.9 . Each additional methylene unit in the N-alkyl chain contributes approximately 0.5 LogP units, providing procurement teams with a quantitative basis for selecting the optimal chain length when designing materials for specific solvent systems, deposition methods, or phase-separation requirements in bulk-heterojunction OPV active layers.

Partition coefficient Hydrophobicity QSAR

Application Scenarios


Well-Defined Polycarbazole Homopolymers

Researchers aiming to produce poly(3,6-carbazole) with controlled molecular weight (Mw ~6000) and low polydispersity (PDI < 1.2) should prioritize 3,6-dibromo-9-octyl-9H-carbazole over other N-alkyl or 2,7-dibromo analogs. The Ni(dppe)Cl₂-catalyzed Kumada polymerization protocol established by Wen et al. demonstrates that this specific monomer-precursor combination yields Mw = 6148 and PDI = 1.18, compared to PDI > 1.5 for conventional methods and low-Mn outcomes with the 2,7-isomer [1]. The N-octyl chain is essential: attempts with shorter-chained or branched N-substituents led to oligomers with broad dispersity due to solubility limitations [1].

Suzuki and Sonogashira Copolymerizations

When designing carbazole-based donor-acceptor copolymers for OLED or OPV active layers via Suzuki or Sonogashira polycondensation, the toluene solubility of 3,6-dibromo-9-octyl-9H-carbazole enables homogeneous reaction conditions that are unattainable with the non-alkylated parent (soluble only in benzene/chloroform) . The octyl chain maximizes solubility among linear N-alkyl-3,6-dibromocarbazoles, as established by the Faid et al. structure-property correlation [2], minimizing premature oligomer precipitation and supporting higher degrees of polymerization.

Hole-Transport Material Precursor

The 3,6-dibromo substitution pattern on the carbazole core provides a bifunctional handle for introducing aryl or heteroaryl groups via Suzuki coupling, generating D-A-D-A-D type hole-transport materials (HTMs) for perovskite solar cells and OLEDs. The N-octyl chain provides the balance of solubility for solution processing and sufficient hydrophobicity (LogP = 7.68) to protect the perovskite active layer from moisture ingress, while the low melting point (81–85 °C) facilitates vacuum thermal evaporation as an alternative deposition method.

Carbazole-Based Dyes for DSSCs

As demonstrated by the synthesis of 3,6-bis-benzo[b]thiophen-2-yl-9-octyl-9H-carbazole and 3,6-bis-(5-chloro-thiophen-2-yl)-9-octylcarbazole via Suzuki-Miyaura cross-coupling of 3,6-dibromo-9-octylcarbazole with arylboronic acids [3], this compound serves as a versatile precursor for DSSC dye sensitizers. The N-octyl chain suppresses dye aggregation on the TiO₂ surface, a critical factor for achieving high open-circuit voltages in DSSC devices.

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